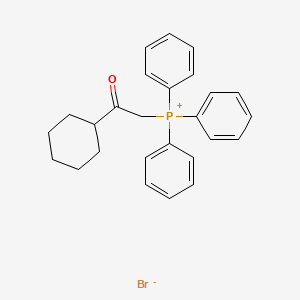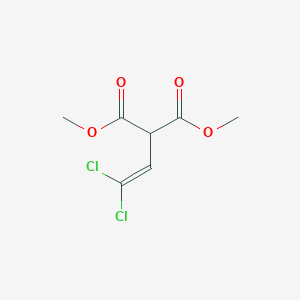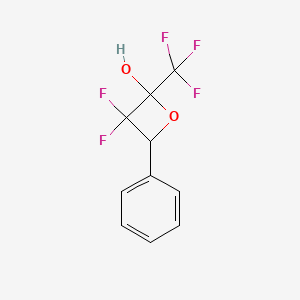
2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- is a complex organic compound characterized by its unique structural features, including the presence of both difluoro and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- typically involves the fluorination of styrene derivatives. A reagent system composed of μ-oxo-bis[trifluoroacetato(phenyl)iodine] or PhI(OCOCF3)2 and a pyridine·HF complex is used to achieve the desired difluoroethylation . Catalytic conditions using 4-iodotoluene as a catalyst and m-CPBA as a terminal oxidant are also possible .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable fluorination techniques and the availability of reagents like PhI(OCOCF3)2 suggest that large-scale synthesis could be feasible with appropriate optimization of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable compound for studying molecular pathways and developing targeted therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Difluorotridecane
- 2,2-Dimethylfluoropropane
- 2-Ethyl-1-fluorobutane
Uniqueness
Compared to these similar compounds, 2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity .
Propriétés
Numéro CAS |
116020-01-0 |
|---|---|
Formule moléculaire |
C10H7F5O2 |
Poids moléculaire |
254.15 g/mol |
Nom IUPAC |
3,3-difluoro-4-phenyl-2-(trifluoromethyl)oxetan-2-ol |
InChI |
InChI=1S/C10H7F5O2/c11-8(12)7(6-4-2-1-3-5-6)17-9(8,16)10(13,14)15/h1-5,7,16H |
Clé InChI |
GAMSRTZMGQLDAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(C(O2)(C(F)(F)F)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


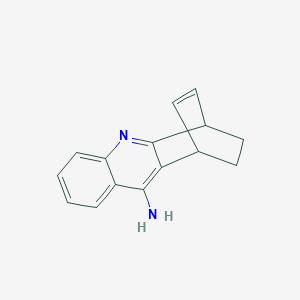
![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)
![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)

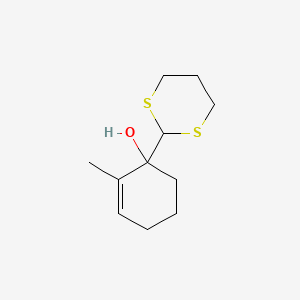
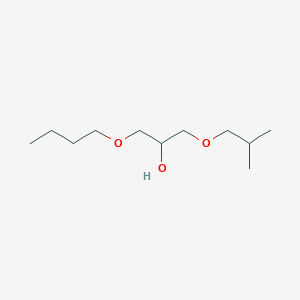
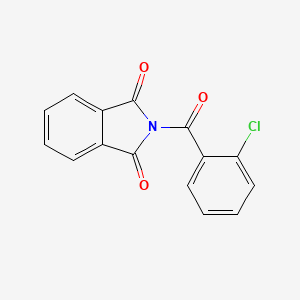
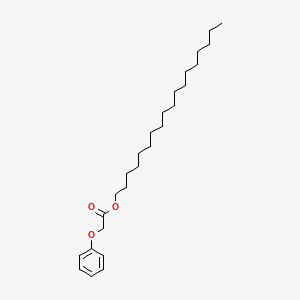
![1,1'-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B14313738.png)
![Carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14313744.png)
![Phenol, 3-[(3-methylbutyl)amino]-](/img/structure/B14313746.png)
